molecular formula C22H28N4O2 B11249081 N-(1-benzyl-4-piperidyl)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide

N-(1-benzyl-4-piperidyl)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide

Cat. No.: B11249081
M. Wt: 380.5 g/mol
InChI Key: TWBKFOQYLDEVSK-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-piperidyl)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide is a heterocyclic compound featuring a cinnoline core fused with a tetrahydro ring system, an acetamide linker, and a benzyl-substituted piperidine moiety. Its molecular formula is C₂₂H₂₄N₄O₂, with a molecular weight of 376.5 g/mol . This compound is of interest in medicinal chemistry for its structural complexity and hypothesized activity in neurological or oncological pathways, though specific biological data remain under investigation.

Properties

Molecular Formula

C22H28N4O2

Molecular Weight

380.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C22H28N4O2/c27-21(16-26-22(28)14-18-8-4-5-9-20(18)24-26)23-19-10-12-25(13-11-19)15-17-6-2-1-3-7-17/h1-3,6-7,14,19H,4-5,8-13,15-16H2,(H,23,27)

InChI Key

TWBKFOQYLDEVSK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential biological activity (e.g., as ligands for receptors).

      Medicine: May exhibit pharmacological effects (e.g., analgesic, antipsychotic, or anti-inflammatory properties).

  • Mechanism of Action

    • The exact mechanism of action is context-dependent and may vary based on specific targets.
    • Potential molecular targets include receptors, enzymes, or cellular pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Key Observations :

    Cinnoline Core: All compounds share the tetrahydrocinnolinyl moiety, which is associated with anti-inflammatory and antimicrobial properties. However, substituents on the acetamide nitrogen dictate target specificity. Ethoxyphenyl () and chloro-methoxyphenyl () substituents favor cyclooxygenase/lipoxygenase modulation, while triazole-methoxyphenyl () broadens antimicrobial activity .

    Piperidine Derivatives: Compared to N-(1-benzylpiperidin-4-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide (), the target compound’s cinnoline core may offer stronger hydrogen-bonding interactions than quinoxaline, influencing binding affinity .

    Sulfanyl vs. Oxygen Linkers: Compounds like 2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide () use sulfanyl linkers, which enhance metabolic stability but reduce solubility compared to oxygen-based linkers in the target compound .

    Pharmacological Profiles

    Table 2: Activity Comparison Across Structural Classes

    Compound Class Example Compounds Primary Targets Efficacy
    Cinnoline-Acetamides Target compound (), Lipoxygenase, microbial enzymes, kinase pathways Moderate to high (varies with substituents)
    Benzothieno-Pyrimidines Tyrosine kinases, DNA intercalation High anticancer activity but higher toxicity
    Piperidine-Chromenyl Neurological targets (e.g., serotonin receptors) Moderate (limited blood-brain barrier penetration)

    Key Findings :

    • The target compound’s cinnoline-acetamide scaffold shows versatility, with activity modulated by substituent choice. For instance, chloro-methoxyphenyl groups enhance antimicrobial activity, while benzyl-piperidyl groups may shift selectivity toward neurological targets .

    Biological Activity

    N-(1-benzyl-4-piperidyl)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

    Chemical Structure and Properties

    The compound features a piperidine ring and a tetrahydro-cinnoline moiety, which contribute to its unique pharmacological profile. The molecular formula is C20H24N2O2C_{20}H_{24}N_2O_2 with a molecular weight of approximately 336.42 g/mol. The structural characteristics are critical for understanding its interaction with biological targets.

    Research indicates that this compound exhibits several mechanisms of action:

    • Receptor Interaction : It is known to interact with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS) signaling pathways. This interaction may influence mood, cognition, and pain perception.
    • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes related to inflammatory pathways, which could position it as a candidate for anti-inflammatory therapies.
    • Neuroprotective Effects : Some studies have indicated that derivatives of similar structures possess neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

    Antinociceptive Activity

    A study investigated the antinociceptive effects of compounds structurally related to this compound. Results showed significant pain relief in animal models when administered at specific dosages. This suggests that the compound may be effective in treating pain-related conditions.

    Anti-inflammatory Properties

    Research has demonstrated that compounds within this class can reduce inflammation markers in vitro and in vivo. For instance, the inhibition of cyclooxygenase (COX) enzymes was observed, indicating potential use as an anti-inflammatory agent.

    Case Studies

    • Case Study 1 : A clinical trial assessed the efficacy of a related compound in patients with chronic pain conditions. The results indicated improved pain management compared to placebo groups, supporting the analgesic potential of similar compounds.
    • Case Study 2 : In a neuroprotection study using rodent models, administration of the compound showed a reduction in neuronal death following induced ischemia. This highlights its potential role in protecting against neurodegenerative processes.

    Comparative Analysis of Biological Activities

    CompoundBiological ActivityMechanism
    This compoundAntinociceptiveReceptor modulation
    Related Compound AAnti-inflammatoryCOX inhibition
    Related Compound BNeuroprotectiveAntioxidant activity

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